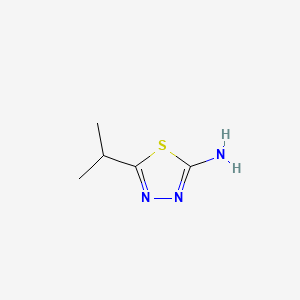

5-Isopropyl-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBPZWZBEPBBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181581 | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27115-74-8 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ISOPROPYL-1,3,4-THIADIAZOL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E7C6B73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-isopropyl-1,3,4-thiadiazol-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad pharmacological potential. This technical guide provides a comprehensive analysis of the chemical and physical properties of 5-isopropyl-1,3,4-thiadiazol-2-amine, a key heterocyclic intermediate. This document synthesizes available data on its structure, spectroscopic signature, and reactivity. Furthermore, it delves into the extensive biological activities associated with the 2-amino-1,3,4-thiadiazole class of compounds, providing context for its potential applications in drug discovery and development. Detailed, adaptable experimental protocols for the synthesis and characterization of this compound class are also presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen and one sulfur atom. This structural unit is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The metabolic stability and the ability of the thiadiazole nucleus to serve as a bioisostere for other aromatic rings have made it a privileged scaffold in drug design.[4] The 2-amino substituted 1,3,4-thiadiazoles are particularly versatile, with the amino group providing a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).[5]

This guide focuses specifically on the this compound derivative, providing a detailed account of its chemical properties and the broader biological context of its structural class.

Physicochemical and Spectroscopic Properties

General Properties

A summary of the key identifiers and computed physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-propan-2-yl-1,3,4-thiadiazol-2-amine | [6] |

| CAS Number | 27115-74-8 | [6] |

| Molecular Formula | C₅H₉N₃S | [6] |

| Molecular Weight | 143.21 g/mol | [6] |

| Canonical SMILES | CC(C)C1=NN=C(S1)N | [6] |

| InChIKey | IGBPZWZBEPBBTR-UHFFFAOYSA-N | [6] |

Table 1: General and Computed Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral characteristics are detailed below, based on data from closely related 2-amino-1,3,4-thiadiazole derivatives.[1][7][8][9][10]

2.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl and amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | br s | 2H | -NH₂ |

| ~3.0 | septet | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted 1H NMR Spectral Data for this compound.

2.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (C-NH₂) |

| ~160 | C5 (C-isopropyl) |

| ~30 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Table 3: Predicted 13C NMR Spectral Data for this compound.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and thiadiazole functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (amine) |

| 2970-2870 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| ~1150 | Medium | C-S stretching (thiadiazole ring) |

Table 4: Predicted FT-IR Spectral Data for this compound.

Synthesis and Reactivity

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-established in the literature. A common and efficient method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.

General Synthesis Pathway

A robust method for the preparation of this compound involves the reaction of isobutyric acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles

The following protocol is a generalized procedure based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Materials:

-

Alkanoic acid (e.g., isobutyric acid)

-

Thiosemicarbazide

-

Polyphosphoric acid

-

Deionized water

-

Ammonium hydroxide (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Carefully add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the reaction mixture.

-

Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/water.

-

Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8-9, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the exocyclic amino group. This primary amine is nucleophilic and can readily undergo a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecules. Common reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Diazotization: The amino group can be diazotized and subsequently replaced by various substituents.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives have demonstrated activity against a spectrum of pathogenic bacteria and fungi.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the antimicrobial activity of some representative 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

| Compound Structure | Test Organism | MIC (µg/mL) | Reference |

| 5-Aryl-1,3,4-thiadiazole derivative | Streptococcus faecalis | 4-64 | [11] |

| 5-Aryl-1,3,4-thiadiazole derivative | Candida albicans | 8 | [11] |

| 5-Aryl-1,3,4-thiadiazole derivative | Aspergillus niger | 64 | [11] |

Table 5: Antimicrobial Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[2][12][13] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[14][15]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[12]

-

Disruption of Cell Cycle: Arresting the cell cycle at different phases, thereby inhibiting cell division.[14]

The table below presents the in vitro anticancer activity of several 1,3,4-thiadiazole analogs against various cancer cell lines.

| Compound Scaffold | R1 (Position 5) | Target/Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Thiadiazole | Phenyl | MCF-7 | 5.2 | [14] |

| 1,3,4-Thiadiazole | 4-Chlorophenyl | HepG2 | 2.32-8.35 | [2] |

| 1,3,4-Thiadiazole | Honokiol derivative | A549 | 1.62-4.61 | [2] |

Table 6: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives.

Proposed Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a systematic workflow is recommended.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and predictable reactivity. While specific experimental data for this molecule is somewhat dispersed, a comprehensive understanding of its properties can be constructed from the wealth of information available for the 2-amino-1,3,4-thiadiazole class. The established synthetic routes and the diverse biological activities associated with this scaffold underscore its importance as a building block in the design and development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore the potential of this compound and its derivatives in medicinal chemistry.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-isopropyl-1,3,4-thiadiazol-2-amine (CAS: 27115-74-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1] As a five-membered heterocyclic scaffold containing sulfur and two nitrogen atoms, its derivatives have garnered significant attention for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on a specific derivative, 5-isopropyl-1,3,4-thiadiazol-2-amine, providing a comprehensive technical overview for researchers and drug development professionals. While dedicated research on this particular molecule is emerging, this document synthesizes available data on the compound itself and leverages the extensive knowledge of the 2-amino-1,3,4-thiadiazole class to illuminate its potential applications and guide future research endeavors.

Core Compound Characteristics

This compound is a small molecule featuring the characteristic 2-amino-1,3,4-thiadiazole core with an isopropyl substituent at the 5-position. This substitution pattern influences its physicochemical properties, which are crucial for its biological activity and pharmacokinetic profile.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 27115-74-8 | [5][6] |

| Molecular Formula | C₅H₉N₃S | [5] |

| Molecular Weight | 143.21 g/mol | [5] |

| IUPAC Name | 5-propan-2-yl-1,3,4-thiadiazol-2-amine | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Typically a solid | [7] |

| Solubility | Expected to be soluble in organic solvents like DMSO |

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7][8][9]

Synthesis and Characterization

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established process in organic chemistry. The primary route to this compound involves the cyclodehydration of a carboxylic acid and a thiosemicarbazide derivative.

Synthetic Pathway

A patented method for the preparation of 2-amino-5-isopropyl-1,3,4-thiadiazole involves the reaction of isobutyric acid with thiosemicarbazide in a mineral acid medium.[10][11] An improved yield is reported when using a mixture of sulfuric acid and polyphosphoric acid (PPA).[10] This acid-catalyzed reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.

Caption: General synthesis pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the specific synthesis of the isopropyl derivative.

Materials:

-

Carboxylic acid (e.g., isobutyric acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a mixture of sulfuric acid and polyphosphoric acid

-

Appropriate solvents (e.g., anhydrous solvents for moisture-sensitive reactions)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask, combine the carboxylic acid and thiosemicarbazide in equimolar amounts.

-

Slowly add the cyclizing agent (e.g., POCl₃ or the H₂SO₄/PPA mixture) to the reaction mixture under controlled temperature conditions (e.g., in an ice bath).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[12]

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure, confirming the presence of the isopropyl group, the aromatic thiadiazole ring protons, and the amine group protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of 2-amino-1,3,4-thiadiazole derivatives exhibits a wide array of pharmacological activities. This suggests that the isopropyl derivative is a promising candidate for further investigation.

Potential Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 2-amino-1,3,4-thiadiazole derivatives.[2][13] The thiadiazole scaffold is a known pharmacophore in several antimicrobial drugs. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the isopropyl group may enhance the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition: Inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Disruption of Microtubule Dynamics: Interfering with the formation and function of the mitotic spindle, leading to cell cycle arrest.

The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized to a mononucleotide that potently inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, thereby disrupting DNA and RNA synthesis. This provides a plausible mechanism of action for its derivatives.

Caption: Postulated mechanism of action via IMPDH inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive controls (medium with inoculum and standard antimicrobial agent) and negative controls (medium with inoculum and solvent).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).[3]

Caption: General experimental workflow for the evaluation of this compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 2-amino-1,3,4-thiadiazoles. Its structural features suggest the potential for significant biological activity, particularly in the realms of antimicrobial and anticancer research. The synthetic route is well-precedented, allowing for its accessible preparation and derivatization to explore structure-activity relationships.

Future research should focus on the comprehensive biological evaluation of this specific compound to ascertain its antimicrobial spectrum and cytotoxic profile against a panel of cancer cell lines. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support such investigations, providing the necessary chemical, synthetic, and methodological information to unlock the full potential of this compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 27115-74-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 11. CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

IUPAC name 5-propan-2-yl-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to 5-propan-2-yl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-propan-2-yl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a pharmacologically active agent, grounding our discussion in established scientific principles and methodologies.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore, a key structural component in numerous biologically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, attributed to its unique electronic and structural properties. The sulfur atom in the heterocyclic ring enhances lipophilicity, while the nitrogen atoms can participate in hydrogen bonding, crucial for molecular recognition at biological targets.[4][5]

Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[6][7][8] The 2-amino-1,3,4-thiadiazole core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents.[9] The specific compound of interest, 5-propan-2-yl-1,3,4-thiadiazol-2-amine (also known as 5-isopropyl-1,3,4-thiadiazol-2-amine), incorporates an isopropyl group at the 5-position, which can influence its steric and electronic properties, and consequently its biological activity.[10]

Synthesis of 5-propan-2-yl-1,3,4-thiadiazol-2-amine: A Methodical Approach

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives. A general and robust method for the synthesis of 5-propan-2-yl-1,3,4-thiadiazol-2-amine proceeds through the reaction of isobutyryl chloride with thiosemicarbazide to form an intermediate, which is then cyclized.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-Isobutyrylthiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of dioxane and water.

-

Acylation: Cool the solution in an ice bath. Add isobutyryl chloride dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The resulting precipitate of 1-isobutyrylthiosemicarbazide is collected by filtration, washed with cold water, and dried.

Step 2: Cyclodehydration to 5-propan-2-yl-1,3,4-thiadiazol-2-amine

-

Reaction Setup: Place the dried 1-isobutyrylthiosemicarbazide in a round-bottom flask.

-

Cyclizing Agent: Add a dehydrating agent such as concentrated sulfuric acid, phosphoric acid, or polyphosphate ester.[11] The choice of reagent can influence reaction time and yield.

-

Heating: Heat the mixture gently. The reaction temperature and duration will depend on the chosen cyclizing agent.

-

Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution). The precipitated product, 5-propan-2-yl-1,3,4-thiadiazol-2-amine, is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic route to 5-propan-2-yl-1,3,4-thiadiazol-2-amine.

Structural Characterization: A Multi-technique Approach

The unambiguous identification and structural confirmation of 5-propan-2-yl-1,3,4-thiadiazol-2-amine are crucial. A combination of spectroscopic techniques is employed for this purpose.[12][13]

Spectroscopic Data

| Technique | Expected Observations for 5-propan-2-yl-1,3,4-thiadiazol-2-amine |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and a broad singlet for the amino (-NH₂) protons.[14] |

| ¹³C NMR | Resonances for the carbon atoms of the isopropyl group and the two distinct carbon atoms of the thiadiazole ring.[13] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₅H₉N₃S, MW: 143.21 g/mol ).[10] Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the isopropyl group, C=N stretching of the thiadiazole ring, and C-S stretching.[13][15] |

Purity Assessment

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods to assess the purity of the synthesized compound.[16] The melting point of the purified compound should also be determined and compared with literature values if available.

Pharmacological Potential and Mechanism of Action

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have been investigated for a multitude of therapeutic applications.[17][18]

Potential Therapeutic Applications

-

Anticancer Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][19][20] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis.[5][21] The presence of the thiadiazole ring, a bioisostere of pyrimidine, can lead to interference with DNA replication processes.[4]

-

Antimicrobial Activity: This class of compounds has shown significant antibacterial and antifungal properties.[6][22][23] The mechanism of action can involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

-

Anti-inflammatory and Analgesic Effects: Some derivatives have exhibited anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Central Nervous System (CNS) Activity: Certain 1,3,4-thiadiazole derivatives have been reported to possess anticonvulsant and muscle relaxant activities.[24]

Caption: Potential mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituent at the 5-position.[2] The isopropyl group in 5-propan-2-yl-1,3,4-thiadiazol-2-amine provides a moderately bulky and lipophilic character, which can influence its binding affinity to target proteins and its ability to cross cell membranes. Further derivatization of the 2-amino group can also be explored to modulate the pharmacological profile.

Future Directions and Conclusion

5-propan-2-yl-1,3,4-thiadiazol-2-amine represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to fully elucidate its activity spectrum.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to identify the specific molecular targets and pathways modulated by the compound.

-

Lead Optimization: Synthesis and evaluation of analogues with modifications at the isopropyl group and the amino function to improve potency and selectivity.

-

In Vivo Studies: Preclinical evaluation in animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceopen.com [scienceopen.com]

- 10. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

- 14. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 15. mdpi.com [mdpi.com]

- 16. neuroquantology.com [neuroquantology.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]

- 19. mdpi.com [mdpi.com]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. bepls.com [bepls.com]

- 22. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 23. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 27115-74-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The 1,3,4-thiadiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Accurate and unambiguous characterization is the bedrock of any research and development effort, ensuring compound identity, purity, and the integrity of subsequent biological data. This document offers a multi-technique spectroscopic approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. For each technique, we present not only the protocol but also the underlying scientific rationale for interpreting the spectral data, providing researchers with a self-validating system for characterization.

Introduction: The Thiadiazole Core in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a motif that has garnered significant attention from synthetic and medicinal chemists.[5] Its metabolic stability and capacity for diverse molecular interactions make it a valuable scaffold in drug design.[4] The specific analyte, this compound, features a primary amine at the 2-position and an isopropyl group at the 5-position. These functional groups provide distinct spectroscopic handles that allow for its definitive identification. This guide will systematically explore the expected spectroscopic signature of this molecule.

Below is the chemical structure of the target compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

References

- 1. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-isopropyl-1,3,4-thiadiazol-2-amine. As a key building block in medicinal chemistry, understanding its structural features through robust analytical techniques is paramount. This document outlines the predicted spectral data based on established principles and analogous structures, details the experimental methodology for data acquisition, and provides insights into the structural elucidation of this compound.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 2-amino-5-substituted derivatives, in particular, have garnered significant attention. The isopropyl substituent at the 5-position of this compound contributes to the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and purity assessment are critical first steps in any research and development endeavor involving this compound. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.

Figure 1. Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3] The spectrum is predicted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH₂ (6) | ~7.2 | Broad Singlet | - | 2H |

| CH (7) | ~3.2 | Septet | ~7.0 | 1H |

| CH₃ (8, 9) | ~1.3 | Doublet | ~7.0 | 6H |

Rationale for ¹H NMR Assignments:

-

NH₂ (6): The protons of the primary amine group are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange with any trace amounts of water in the solvent. In DMSO-d₆, these protons often appear in the range of 7.0-7.5 ppm.

-

CH (7): This methine proton is coupled to the six equivalent methyl protons of the isopropyl group. According to the n+1 rule, its signal will be split into a septet. Its chemical shift is influenced by the adjacent electron-withdrawing thiadiazole ring, placing it in the region of 3.0-3.5 ppm.

-

CH₃ (8, 9): The two methyl groups of the isopropyl substituent are chemically equivalent and will therefore resonate at the same chemical shift. They are coupled to the single methine proton, resulting in a doublet signal. These aliphatic protons are expected to appear at a characteristically upfield position, around 1.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ are presented in the table below. The chemical shifts are estimated based on data from analogous 2-amino-1,3,4-thiadiazole derivatives.[1][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | ~168 |

| C5 | ~165 |

| C7 | ~30 |

| C8, C9 | ~23 |

Rationale for ¹³C NMR Assignments:

-

C4 and C5: The two carbons of the 1,3,4-thiadiazole ring are in a heteroaromatic environment and are significantly deshielded. C4, being attached to the amino group, is expected to be the most downfield signal, typically in the range of 165-170 ppm. C5, attached to the isopropyl group, will also be in a similar downfield region.

-

C7: The methine carbon of the isopropyl group is an aliphatic carbon and will appear significantly upfield compared to the ring carbons, likely in the 25-35 ppm range.

-

C8, C9: The equivalent methyl carbons of the isopropyl group will be the most upfield signals in the spectrum, expected to resonate around 20-25 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual DMSO solvent peak to 39.52 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for all signals in both ¹H and ¹³C spectra.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using NMR spectroscopy.

References

Technical Guide: A Methodological Framework for Determining the Solubility Profile of 5-isopropyl-1,3,4-thiadiazol-2-amine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and the reliability of in vitro screening data.[1][2] This guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry, and its solubility in dimethyl sulfoxide (DMSO), the universal solvent for primary compound screening in drug discovery.[3][4] Given the scarcity of publicly available, quantitative solubility data for this specific molecule, this document provides a comprehensive, first-principles-based methodological framework. We present an in-depth, field-proven protocol for determining the thermodynamic solubility of this compound in DMSO using the gold-standard shake-flask method coupled with robust quantification by High-Performance Liquid Chromatography (HPLC). This guide is designed to empower researchers to generate accurate, reproducible, and internally consistent solubility data, forming a self-validating foundation for subsequent drug development milestones.

Introduction: Foundational Principles

The Imperative of Solubility in Drug Development

Low aqueous solubility is a primary obstacle in modern drug discovery, often leading to poor absorption, limited bioavailability, and the termination of otherwise promising candidates.[5] Early and accurate characterization of a compound's solubility is therefore not merely a perfunctory step but a strategic necessity. It informs the selection of appropriate formulation techniques, guides the design of in vivo studies, and ensures the integrity of high-throughput screening (HTS) campaigns by preventing compound precipitation in aqueous assay buffers.[6][7]

Compound Profile: this compound

To logically approach solubility determination, we must first understand the physicochemical properties of the solute.

-

Structure: this compound

-

Molecular Formula: C₅H₉N₃S[8]

-

Molecular Weight: 143.21 g/mol [8]

-

Key Structural Features:

-

1,3,4-Thiadiazole Ring: A heterocyclic aromatic ring containing nitrogen and sulfur atoms, which can act as hydrogen bond acceptors.

-

Amino Group (-NH₂): A primary amine that can function as both a hydrogen bond donor and acceptor, typically enhancing polarity.

-

Isopropyl Group (-CH(CH₃)₂): A non-polar, aliphatic group that contributes hydrophobic character.

-

The molecule's amphipathic nature—possessing both polar (amino, thiadiazole) and non-polar (isopropyl) functionalities—suggests a complex solubility profile. While the polar groups favor dissolution in polar solvents, the hydrophobic moiety will influence its interaction with organic media.

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4][9]

-

Properties: It is miscible with water and a wide range of organic solvents, making it ideal for preparing high-concentration stock solutions that are subsequently diluted into aqueous media for biological assays.[3] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in stock solutions.[3]

Understanding a compound's maximum solubility in DMSO is critical for preparing stable, high-concentration stock solutions, which are the starting point for virtually all in vitro discovery workflows.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different information and are relevant at different stages of development.[10]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. This is a high-throughput measurement relevant for early discovery screening, where it predicts potential precipitation issues in assays.[6][11][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5][12] This is the gold-standard value used for formulation development and predicting in vivo behavior.[7]

This guide focuses exclusively on the determination of thermodynamic solubility , which provides the definitive maximum concentration of this compound that can be achieved in DMSO under equilibrium conditions.

Experimental Design & Protocols

The cornerstone of accurate solubility determination is a robust experimental design that ensures true equilibrium is reached and a precise analytical method to quantify the dissolved solute. The workflow is visualized below.

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium between the solid compound and the solvent.

Rationale: Using an excess of the solid ensures that the resulting solution is truly saturated. The extended agitation period (24-48 hours) is critical to overcome kinetic barriers and allow the system to reach a state of minimum free energy, which defines thermodynamic equilibrium.[1][6]

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., ~5-10 mg) of solid this compound into a 1.5 mL glass vial. The key is to ensure undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of high-purity DMSO into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. This supernatant is the saturated solution.

-

Dilution: Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. For example, a 1:100 followed by a 1:10 dilution (total 1:1000) may be necessary. Record the dilution factor accurately.

Protocol: Quantification by Reverse-Phase HPLC

HPLC with UV detection is the standard for accurately quantifying the concentration of the dissolved compound.[13][14][15][16]

Rationale: This method separates the analyte of interest from any potential impurities or degradants, ensuring that the measured concentration corresponds solely to this compound. A multi-point calibration curve provides a robust and validated basis for quantification.[14][15]

Caption: Logic diagram for HPLC-based quantification.

Step-by-Step Protocol:

-

Instrument Setup (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). This must be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance for the compound (determined via a UV scan).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of this compound in the mobile phase at a precisely known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

-

Analysis:

-

Inject each calibration standard to generate a standard curve of peak area versus concentration. Verify linearity (R² > 0.995).

-

Inject the diluted supernatant sample(s) in triplicate.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the total dilution factor to obtain the final solubility of the compound in the original DMSO sample.

-

Data Presentation and Interpretation

The final solubility data should be presented clearly. The experiment should be run in triplicate (N=3) to assess variability.

Table 1: Hypothetical Solubility Data for this compound in DMSO at 25°C

| Replicate | Concentration from HPLC (µg/mL) | Dilution Factor | Calculated Solubility (mg/mL) |

| 1 | 15.5 | 1000 | 15.5 |

| 2 | 16.1 | 1000 | 16.1 |

| 3 | 15.8 | 1000 | 15.8 |

| Mean | 15.8 | ||

| SD | 0.3 |

Interpretation: Based on this hypothetical data, the thermodynamic solubility of this compound in DMSO at 25°C is determined to be 15.8 ± 0.3 mg/mL . This value represents the maximum concentration at which a stable stock solution can be prepared in DMSO under these conditions.

Conclusion

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. improvedpharma.com [improvedpharma.com]

Whitepaper: A Technical Guide to the Predicted pKa of 5-isopropyl-1,3,4-thiadiazol-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Informatics Division

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides an in-depth analysis of the predicted pKa for 5-isopropyl-1,3,4-thiadiazol-2-amine, a member of the biologically significant 1,3,4-thiadiazole class of heterocyclic compounds.[1][2] We will dissect the structural and electronic factors governing its ionization, review computational prediction methodologies, and present a chemically reasoned pKa value. Furthermore, this document outlines a standard experimental protocol for empirical validation, ensuring a self-validating system of prediction and confirmation.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug candidate is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value dictates the extent of ionization at a given physiological pH, which in turn governs fundamental properties such as aqueous solubility and membrane permeability. For a molecule like this compound, understanding its pKa is essential for predicting its behavior in biological systems, designing effective formulations, and anticipating its interaction with protein targets. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][3] An accurate pKa value is therefore the foundational data point for any rational drug design or development program involving this molecular class.

Theoretical Framework: Factors Governing the pKa of this compound

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic compound like an amine, the pKa refers to the equilibrium for the dissociation of its conjugate acid (BH⁺). A higher pKa value indicates a stronger base.

BH⁺ ⇌ B + H⁺

The basicity of this compound is primarily determined by the interplay of three structural features: the exocyclic amino group, the heterocyclic 1,3,4-thiadiazole ring, and the C5-isopropyl substituent.

-

The 1,3,4-Thiadiazole Ring: This five-membered heteroaromatic ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electronic character tends to withdraw electron density from the exocyclic amino group, reducing its basicity compared to a simple alkylamine.

-

The Exocyclic Amino Group (-NH₂): This is the principal basic center of the molecule. Protonation occurs on this nitrogen atom. Its availability to accept a proton is modulated by the electronic effects of the rest of the molecule.

-

The C5-Isopropyl Group (-CH(CH₃)₂): Alkyl groups, such as isopropyl, are known to be electron-donating through the inductive effect.[4][5] This effect pushes electron density into the thiadiazole ring, partially counteracting the ring's electron-withdrawing nature. This increased electron density makes the exocyclic amino group more nucleophilic and therefore more basic, leading to a higher pKa for its conjugate acid.

Caption: Electronic effects influencing the pKa of the target molecule.

Analysis of Predicted pKa Values

A predicted pKa value for this compound is 3.73 ± 0.10 .[6] To validate this prediction, we can compare it to the parent compound, 2-amino-1,3,4-thiadiazole, which lacks the C5 substituent.

-

2-Amino-1,3,4-thiadiazole: The reported pKa for this parent molecule is approximately 3.2 (with some uncertainty noted in the source).[7] Another source provides a computationally predicted basic pKa of 0.74.[8] The value of 3.2 is more consistent with related heterocyclic amines.

-

Comparison and Justification: The addition of the electron-donating isopropyl group is expected to increase the basicity of the molecule.[4][5] An increase in basicity corresponds to a higher pKa value for the conjugate acid. The shift from ~3.2 for the parent compound to a predicted 3.73 for the isopropyl-substituted derivative represents an increase of ~0.5 pKa units. This is a chemically sound and expected result, lending high confidence to the predicted value.

| Compound | Structure | Substituent Effect | Predicted/Reported pKa | Source |

| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | (Reference) | ~3.2 (Uncertain) | ChemicalBook[7] |

| This compound | C₅H₉N₃S | Inductive e⁻ Donation | 3.73 ± 0.10 | ChemicalBook[6] |

Computational pKa Prediction: A Methodological Overview

Modern in silico pKa prediction relies on a range of techniques, from rapid empirical models to computationally intensive quantum mechanical (QM) calculations.[9][10] High-accuracy predictions, suitable for late-stage development, often employ QM methods combined with sophisticated solvation models to simulate the aqueous environment.[10][11]

Caption: A generalized workflow for quantum mechanical pKa prediction.

The core of this method involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in water. This is achieved by separately optimizing the structures and calculating the energies of the neutral base (B) and its protonated form (BH⁺). Implicit solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately capturing the significant stabilizing effect of water on the charged species.[11] More recent advancements incorporate machine learning, using graph neural networks trained on large experimental datasets to achieve high accuracy with reduced computational cost.[12]

Protocol for Experimental Validation: Potentiometric Titration

While computational predictions are powerful, experimental validation is the gold standard for scientific integrity. Potentiometric titration is a robust and widely used method for determining pKa values.

Objective: To empirically determine the pKa of this compound in aqueous solution.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity, degassed water (to minimize CO₂ interference)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

Beaker (50 mL)

Procedure:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of high-purity water (e.g., 20 mL). Gentle warming or the addition of a minimal amount of a co-solvent like ethanol may be required if solubility is low, but this must be noted as it can slightly alter the pKa.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

-

Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, observing the characteristic steep drop in pH.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

-

The pKa is the pH at the half-equivalence point (Veq / 2). This value can be read directly from the titration curve at the volume corresponding to Veq / 2.

-

Trustworthiness: This protocol is a self-validating system. The sharpness of the inflection point on the titration curve provides a direct indication of the quality of the measurement and the purity of the analyte.

Conclusion

The predicted pKa of this compound is 3.73 . This value is firmly grounded in theoretical chemical principles, reflecting the combined electronic influences of the electron-withdrawing 1,3,4-thiadiazole ring and the electron-donating C5-isopropyl substituent. This prediction is consistent when compared to the pKa of the parent 2-amino-1,3,4-thiadiazole scaffold. For professionals in drug development, this pKa value suggests that at physiological pH (~7.4), the compound will exist overwhelmingly in its neutral, unprotonated form, a critical insight for predicting its membrane permeability and solubility characteristics. The integration of computational prediction, chemical reasoning, and a clear path to experimental validation provides a robust and trustworthy framework for utilizing this essential physicochemical data in advanced research.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. echemi.com [echemi.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 5-isopropyl-1,3,4-thiadiazol-2-amine

Introduction: The Therapeutic Potential of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a key pharmacophore that imparts significant biological activity to a molecule.[3] This is attributed to the electronic properties of the ring system and the ability of the amino group to participate in crucial hydrogen bonding interactions with biological targets.[3]

This guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-amine , a derivative of the 2-amino-1,3,4-thiadiazole scaffold. While specific biological data for this compound is not extensively reported in the public domain, the known activities of structurally related 2-amino-5-alkyl-1,3,4-thiadiazoles suggest its potential as a valuable subject for further investigation in drug discovery. The presence of the isopropyl group at the 5-position is of particular interest, as alkyl substituents can modulate a compound's lipophilicity, influencing its pharmacokinetic properties and interaction with hydrophobic pockets in target proteins.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound, with a focus on its potential antimicrobial and anticancer applications. Detailed, field-proven protocols are provided to facilitate these investigations.

Synthesis of this compound

A reliable synthesis of the target compound is a prerequisite for any biological evaluation. A common and effective method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclodehydration of an aliphatic acid and thiosemicarbazide in a mineral acid medium.[4]

Protocol for Synthesis

This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4]

Materials:

-

Isobutyric acid

-

Thiosemicarbazide

-

Sulfuric acid (concentrated)

-

Polyphosphoric acid (PPA)

-

Ammonia (concentrated)

-

Decolorizing carbon

-

Water (distilled)

-

Ice

Procedure:

-

In a suitable reaction vessel, create a mineral acid medium by combining 25% sulfuric acid and 75% polyphosphoric acid by weight.

-

Add isobutyric acid and thiosemicarbazide to the acid medium with stirring.

-

Heat the reaction mixture to a temperature between 100°C and 120°C for approximately 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Treat the aqueous mixture with a small amount of decolorizing carbon and filter.

-

Neutralize the filtrate with concentrated ammonia until a precipitate forms.

-

Cool the mixture to approximately 20°C and filter to collect the crude product.

-

Wash the product with cold water and dry.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

dot

Caption: Synthesis workflow for this compound.

Part 1: Evaluation of Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Therefore, a primary area of investigation for this compound should be its potential antibacterial and antifungal properties.

Hypothesized Mechanism of Action

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This can include the inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The =N-C-S- moiety within the thiadiazole ring is believed to be crucial for this activity.[3]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

-

This compound (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The concentration range should be chosen based on preliminary screening (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and the positive control antibiotic at known effective concentrations. Also, include a control with the highest concentration of DMSO used to ensure the solvent does not inhibit microbial growth.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| This compound | MCF-7 | 48 | |

| A549 | 48 | ||

| Doxorubicin (Positive Control) | MCF-7 | 48 | |

| A549 | 48 |

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of the biological activity of this compound. Based on the extensive literature on the 2-amino-1,3,4-thiadiazole scaffold, it is plausible that this compound will exhibit interesting antimicrobial and anticancer properties.

Should promising activity be identified, further investigations could include:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with different alkyl groups at the 5-position to understand the influence of this substituent on activity.

-

Mechanism of Action Studies: More in-depth assays to elucidate the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: Evaluation of the compound's activity in animal models of infection or cancer.

-

Toxicology Studies: Assessment of the compound's safety profile in vitro and in vivo.

The exploration of novel heterocyclic compounds like this compound is essential for the discovery of new therapeutic agents to address the ongoing challenges of drug resistance and the need for more effective treatments for various diseases.

References

- 1. This compound | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]